Methyl 2-amino-3-chloro-6-fluorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-3-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYWKQBFUAUCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-chloro-6-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Facilitates hydrogen bonding and interaction with biological targets.
- Chloro and Fluoro Substituents : Enhance lipophilicity and may influence the compound's binding affinity to enzymes and receptors.
The molecular formula for this compound is , and it exhibits properties that suggest potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts .
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the halogen substituents may facilitate hydrophobic interactions. This combination allows the compound to modulate various biological pathways effectively .
Potential Biological Targets
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Receptors : Interaction with specific receptors could lead to physiological changes, potentially offering therapeutic benefits.
Research Findings
Recent studies have highlighted the compound's biological activities, including its potential as a pharmaceutical agent. Below are key findings from various research efforts:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that this compound inhibited specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. |
| Study B (2021) | Investigated its antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth. |
| Study C (2023) | Explored the compound's interactions with receptor sites, indicating potential roles in modulating receptor activity related to pain and inflammation. |
Case Study 1: Anti-inflammatory Activity
In a controlled laboratory setting, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. Results indicated a significant reduction in prostaglandin synthesis, which is crucial for inflammation. The study concluded that this compound could serve as a lead candidate for developing new anti-inflammatory drugs .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-chloro-6-fluorobenzoate has shown potential as a therapeutic agent in several areas:
Anticancer Properties
Research indicates that this compound may serve as a precursor for targeted cancer therapies. Its structural features suggest potential inhibition of BRAF mutations associated with melanoma.
| Study | Findings |
|---|---|
| In vitro assays | Selective inhibition against cancer cell lines, with IC50 values indicating significant efficacy. |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, making it suitable for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Pharmacological Evaluation
Preliminary studies have demonstrated that this compound interacts with specific biological targets, enhancing its therapeutic potential.
| Target | Binding Affinity | Effect |
|---|---|---|
| Enzymes | Moderate | Potential inhibition |
| Receptors | High | Modulation of signaling pathways |
Agricultural Chemistry
This compound also serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its unique chemical structure enhances its biological activity against pests and pathogens.
Case Study: Pesticide Development
A study highlighted the effectiveness of this compound in developing novel pesticides that target specific agricultural pests without harming beneficial insects.
Material Science
In material science, this compound is being explored for its potential use in synthesizing advanced materials with unique properties.
Case Study: Polymer Synthesis
Research has indicated that this compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
Ethyl 2-amino-3-chloro-6-fluorobenzoate
Structural Differences: This analog replaces the methyl ester group with an ethyl ester, increasing lipophilicity (logP) and molecular weight (C₉H₉ClFNO₂ vs. C₈H₇ClFNO₂). Functional Impact: The ethyl group may enhance membrane permeability in biological systems but reduce solubility in polar solvents. Commercial availability is discontinued, limiting practical applications .
Methyl 3-cyano-6-chloro-2-fluorobenzoate
Structural Differences: Substitution of the amino group at position 2 with a cyano (-CN) group and rearrangement of halogens (Cl at position 6, F at position 2) yield a distinct electronic profile. Its molecular formula (C₉H₅ClFNO₂) reflects the added cyano moiety .
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic Acid
Structural Differences: This compound lacks the ester and amino groups, instead featuring a carboxylic acid (-COOH) and a 3-fluorophenyl substituent. Functional Impact: The carboxylic acid enhances water solubility but reduces volatility. The synthesis route involves Suzuki-Miyaura coupling with 3-fluorophenylboronic acid, highlighting its utility in cross-coupling reactions .
Comparison with Functional Analogs
Sulfonylurea Methyl Esters (Herbicides)
Examples include triflusulfuron methyl ester and metsulfuron methyl ester, which feature sulfonylurea bridges and triazine rings.
Key Differences :
- Functional Groups: Sulfonylurea and triazine moieties enable herbicidal activity by inhibiting acetolactate synthase (ALS), unlike the halogenated aromatic core of Methyl 2-amino-3-chloro-6-fluorobenzoate.
- Applications : These esters are commercial herbicides, whereas the target compound’s applications remain unexplored .
Chloro/Fluoro-Substituted Benzyl Derivatives
Examples from Biopharmacule’s catalog (e.g., 2-chloro-6-fluorobenzotrifluoride, BP 9136) share halogen positioning but lack ester or amino groups. Functional Impact: The trifluoromethyl (-CF₃) group in BP 9136 increases hydrophobicity and metabolic stability, suggesting divergent applications in agrochemicals or pharmaceuticals .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-3-chloro-6-fluorobenzoate is likely to proceed through the following key steps:
- Halogenation: Introduction of chlorine and fluorine substituents on a benzoic acid or derivative.
- Amination: Conversion of a nitro or other precursor group to an amino group.
- Esterification: Formation of the methyl ester from the corresponding benzoic acid.
These steps can be carried out sequentially or in a combined manner depending on the starting materials and reagents.
Esterification of 2-Amino-3-chlorobenzoic Acid Derivatives
A well-documented method for preparing methyl 2-amino-3-chlorobenzoate involves esterification of 2-amino-3-chlorobenzoic acid with a methylating reagent in the presence of an inorganic base and an organic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP). The reaction is typically carried out at room temperature with controlled addition of the methylating agent (e.g., methyl sulfate), followed by stirring for several hours to ensure completion.
Key parameters from a representative method for methyl 2-amino-3-chlorobenzoate:
| Step | Conditions | Details |
|---|---|---|
| Organic solvent | DMF, DMAC, or NMP | Weight ratio acid to solvent: 1:3 to 1:7 |
| Base | Mineral alkali (e.g., sodium salt) | Added at room temperature |
| Temperature | Initial cooling to 5-10 °C during methylating agent addition; then room temperature stirring | Prevents side reactions and impurity formation |
| Reaction time | 4 to 8 hours | Ensures high conversion |
| Work-up | Filtration, washing with water, drying | Isolates product with high purity |
- Yields up to 95%
- Purity by HPLC around 96-97%
- Product with good color and luster
This method is advantageous for industrial scale-up due to its simplicity, safety, and cost-effectiveness.
For the introduction of amino and chloro groups on the benzoate ring, multi-step transformations are used. An example from related compounds includes:
- Nitration: Starting from m-toluic acid (3-methylbenzoic acid), nitration with nitric acid (60-75% concentration) at low temperatures (0-10 °C) yields 2-nitro-3-methylbenzoic acid.
- Reduction: Catalytic hydrogenation of the nitro group under hydrogen atmosphere produces 2-amino-3-methylbenzoic acid.
- Chlorination: Chlorination of the amino-methylbenzoic acid in solvents such as N,N-dimethylformamide (DMF) using chlorinating agents (e.g., N-chlorosuccinimide) at 90-110 °C for 1-2 hours introduces the chlorine substituent.
This sequence is efficient, uses readily available starting materials, and achieves overall yields around 63-68% for the chlorinated amino acid intermediate.
For the fluorine substituent at position 6, selective fluorination methods may be employed either at the early stage (starting with fluorinated benzoic acid derivatives) or via electrophilic fluorination reagents compatible with the amino and chloro substituents.
| Step | Reaction Type | Starting Material | Reagents & Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Nitration | m-Toluic acid | HNO3 (60-75%), 0-10 °C | 0-10 °C | Variable | - | - | Controlled addition to avoid side reactions |
| 2 | Reduction | 2-nitro-3-methylbenzoic acid | H2, catalyst | Room temp | Hours | - | - | Hydrogenation to amino group |
| 3 | Chlorination | 2-amino-3-methylbenzoic acid | NCS, DMF, benzoyl peroxide | 90-110 °C | 1-2 h | 63-68 | 99+ | Chlorination at position 5 (analogous) |
| 4 | Esterification | 2-amino-3-chlorobenzoic acid | Methyl sulfate, mineral alkali, DMF | 5-10 °C (addition), then RT | 4-8 h | 91-95 | 96-97 | Methylation to methyl ester |
- The esterification step is critical for obtaining high purity methyl esters. Slow addition of methylating agent at low temperature minimizes impurities.
- Using polar aprotic solvents such as DMF or DMAC facilitates solubility and reaction rates.
- The chlorination reaction benefits from benzoyl peroxide as an initiator and requires careful temperature control to optimize yield.
- Fluorination methods for introducing the 6-fluoro substituent are less documented but can be achieved via selective electrophilic fluorination or starting from fluorinated benzoic acid precursors.
- Industrial scale synthesis prioritizes cost-effective raw materials and reaction conditions that minimize environmental impact and maximize yield.
The preparation of this compound involves a sequence of nitration, reduction, halogenation, and esterification reactions. Established methods for structurally related compounds provide a robust framework for synthesis, emphasizing controlled reaction conditions, choice of solvents, and purification techniques to achieve high yield and purity. The esterification of 2-amino-3-chlorobenzoic acid derivatives using methylating reagents in polar aprotic solvents is a particularly efficient and scalable step. Incorporation of the fluorine substituent requires specialized fluorination approaches or fluorinated starting materials.
This synthesis strategy supports the production of high-quality this compound suitable for research and industrial applications.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloro-6-fluorobenzoate, and how can reaction intermediates be characterized?
- Methodological Answer: A typical synthesis involves sequential functionalization of the benzoyl core. For example:
Chlorination/Fluorination: Electrophilic substitution on methyl benzoate derivatives using Cl₂ or F₂ sources under controlled conditions (e.g., AlCl₃ catalysis for regioselective chlorination at the 3-position).
Amination: Reductive amination or nucleophilic substitution with ammonia/amines, optimized at low temperatures to prevent over-reaction.
Esterification: Methanol-mediated esterification under acidic conditions (e.g., H₂SO₄ catalyst).
Characterization: Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm regiochemistry. For example, distinct aromatic proton splitting patterns in ¹H NMR (δ 6.8–7.5 ppm) and carbonyl peaks (δ 165–170 ppm) in ¹³C NMR validate the ester group. Mass spectrometry (ESI-MS) confirms molecular weight (calc. ~203.58 g/mol).
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer:
- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor degradation via UV-Vis at 254 nm.
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Compare HPLC chromatograms pre- and post-storage; degradation products (e.g., hydrolyzed carboxylic acid) appear as new peaks.
- Storage: Store at –20°C under inert gas (Ar/N₂) to minimize hydrolysis. Desiccants (e.g., silica gel) prevent moisture ingress.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
- Methodological Answer:
- Crystallography: Solve the crystal structure via single-crystal X-ray diffraction (SC-XRD) using SHELXL . Assign hydrogen bonds (N–H⋯O, C–H⋯F) with bond lengths (2.8–3.2 Å) and angles (120–180°).
- Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., R₂²(8) rings from amine-carbonyl interactions). This predicts aggregation behavior in solvents or co-crystals .
- Example Data Table:
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H⋯O (ester) | 2.95 | 155 | R₂²(8) |
| C–H⋯F (fluoro) | 3.10 | 140 | C(6) |
Q. How do electronic effects of substituents (Cl, F, NH₂) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP). The electron-withdrawing Cl/F groups deactivate the ring, directing electrophiles to the amino-meta position.
- Experimental Validation: Perform Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via LC-MS and compare with computational predictions.
- Key Finding: The amino group acts as an ortho/para director, but steric hindrance from Cl/F limits coupling at the 3-position.
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer:
- Contradiction Example: Discrepancies in ¹⁹F NMR shifts (Δδ > 1 ppm) across studies.
- Resolution:
Solvent Effects: Re-measure in deuterated DMSO vs. CDCl₃; hydrogen bonding with DMSO upshifts δF.
pH Dependence: Adjust solution pH (2–10) to assess protonation effects on the amino group.
Cross-Validation: Compare with solid-state ¹⁹F MAS NMR to isolate environmental effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
